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Compound of Interest

Compound Name: 5-Isopropyl-1,3,4-thiadiazol-2-ol

Cat. No.: B1281467

An In-depth Technical Guide to the Spectroscopic Data of 5-isopropyl-1,3,4-thiadiazol-2-ol

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
isopropyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of interest to researchers, scientists,
and professionals in drug development. Due to the tautomeric nature of this compound,
spectroscopic data may also reflect the presence of its thiol form, 5-isopropyl-1,3,4-thiadiazole-
2-thiol. This document summarizes the available spectroscopic data, outlines detailed
experimental protocols for its characterization, and presents a general workflow for its
synthesis and analysis.

Spectroscopic Data

The spectroscopic data for 5-isopropyl-1,3,4-thiadiazol-2-ol and its tautomer are crucial for its
identification and characterization. The following tables summarize the expected and reported
spectroscopic features based on data from analogous compounds and general principles of
spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Expected Chemical o
Nucleus . Multiplicity Notes
Shift (8) ppm

1H-NMR

The methine proton of
-CH(CH3)2 3.0-35 Septet )
the isopropyl group.

The two methyl
-CH(CH3)2 1.2-15 Doublet groups of the

isopropy! substituent.

The chemical shift is
highly dependent on
] ) solvent, concentration,
-OH /-SH Variable Broad Singlet )
and temperature. This
signal may exchange

with D20.

B3C-NMR

The carbon of the

thiadiazole ring

bearing the hydroxyl
C2 (C-OH/C=S) 160 - 180 - _ .

or thiol group. Thione

form (C=S) will be

more downfield.

The carbon of the
thiadiazole ring
attached to the

isopropy! group.

C5 (C-isopropyl) 150 - 170 -

The methine carbon of
-CH(CHs)2 30-40 - _
the isopropyl group.

The methyl carbons of
-CH(CH3)2 20-25 - )
the isopropyl group.

Note: NMR data is predicted based on the analysis of similar 1,3,4-thiadiazole derivatives. The
exact chemical shifts can vary depending on the solvent and experimental conditions.[1]
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Table 2: Infrared (IR) Spectroscopy Data

Expected
Functional Group Wavenumber Intensity Notes
(cm™)
Present in the -ol
O-H Stretch 3200 - 3600 Broad
tautomer.
May be present in the
thiol tautomer due to
N-H Stretch 3100 - 3500 Medium tautomerization
involving the ring
nitrogen.
) From the isopropyl
C-H Stretch (sp3) 2850 - 3000 Medium-Strong
group.
_ Characteristic of the
C=N Stretch 1600 - 1650 Medium-Strong o )
thiadiazole ring.
) Indicative of the thione
C=S Stretch 1050 - 1250 Medium-Strong
tautomer.
Present in the -ol
C-0O Stretch 1200 - 1300 Strong

tautomer.

Note: The presence and relative intensities of O-H, N-H, and C=S bands can provide insight

into the predominant tautomeric form in the sample.[2][3]

Table 3: Mass Spectrometry (MS) Data
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lon Expected m/z Notes
M]+ 144.04 Molecular ion for CsHsN20S.
[

Protonated molecular ion,
[M+H]* 145.05

common in ESI and CI.

Fragmentation patterns would
] ] likely involve the loss of the
Fragmentation Various )
isopropy! group or cleavage of

the thiadiazole ring.

Note: The molecular weight of 5-isopropyl-1,3,4-thiadiazol-2-ol is 144.19 g/mol .[4] High-
resolution mass spectrometry (HRMS) would provide a more precise mass for elemental
composition confirmation.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to
characterize 5-isopropyl-1,3,4-thiadiazol-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

» Weigh approximately 5-10 mg of the purified compound.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds, CDCI3)
in a standard 5 mm NMR tube. DMSO-de is often suitable for heterocyclic compounds which
may have limited solubility in other solvents.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1H-NMR Acquisition:
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e Tune and shim the spectrometer for the specific sample and solvent.

e Acquire a standard one-dimensional *H spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio (typically 16-64 scans).

e Process the spectrum by applying a Fourier transform, phase correction, and baseline
correction.

 Integrate the signals to determine the relative number of protons for each resonance.
13C-NMR Acquisition:

e Acquire a proton-decoupled 13C spectrum. A larger number of scans is typically required
(e.g., 1024 or more) due to the lower natural abundance of 13C.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) can be performed to differentiate between CH, CHz, and CHs groups.

Two-Dimensional (2D) NMR (Optional but Recommended):
e COSY (Correlation Spectroscopy): To identify proton-proton couplings.

e HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.[6]

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assigning quaternary carbons
and confirming the overall structure.[6]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.
o Place a small amount of the solid sample directly onto the ATR crystal.
o Apply pressure using the anvil to ensure good contact between the sample and the crystal.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Data Analysis:
e The spectrum is typically recorded in the range of 4000-400 cm~1.

« ldentify characteristic absorption bands for functional groups as listed in Table 2.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound and to
study its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, coupled with a liquid chromatography
system (LC-MS) or with a direct infusion source, using an ionization technique such as
Electrospray lonization (ESI) or Electron Impact (EI).

Sample Preparation (for LC-MS with ESI):

o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

» Further dilute the stock solution to a final concentration of approximately 1-10 pg/mL with the
mobile phase.

Data Acquisition (ESI):
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e The sample solution is introduced into the ESI source where it is nebulized and ionized.

e Mass spectra are typically acquired in both positive and negative ion modes to observe the
protonated molecule [M+H]* and the deprotonated molecule [M-H]~.

e For structural elucidation, tandem mass spectrometry (MS/MS) can be performed.[7] This
involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

Data Analysis:
e The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight.

e High-resolution mass spectrometry (HRMS) allows for the determination of the elemental
composition by measuring the m/z to several decimal places.[5]

o The fragmentation pattern observed in the MS/MS spectrum provides valuable information
about the structure of the molecule.

Workflow and Pathway Visualizations

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of 5-substituted-1,3,4-thiadiazol-2-ol derivatives.
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Caption: General workflow for the synthesis and spectroscopic characterization of 5-isopropyl-
1,3,4-thiadiazol-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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